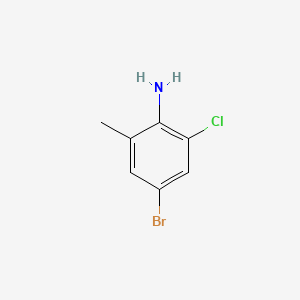

4-Bromo-2-chloro-6-methylaniline

説明

Significance of Substituted Anilines as Versatile Synthetic Intermediates in Organic Chemistry

Substituted anilines are foundational building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. wisdomlib.orgacs.org Their utility stems from the reactivity of both the amino group and the aromatic ring. The amino group can undergo various transformations, including acylation and diazotization, while the aromatic ring is susceptible to electrophilic substitution. geeksforgeeks.orgchemistrysteps.comguidechem.com This dual reactivity allows for the construction of diverse molecular architectures, making substituted anilines indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.netresearchgate.net For instance, they are key components in the synthesis of N-phenyl nicotinamide (B372718) and cinnoline (B1195905) derivatives, as well as benzothiazole (B30560) derivatives and heterocyclic azo dyes. wisdomlib.org

Role of Halogenation in Modulating the Chemical Reactivity and Biological Activity of Aromatic Amines

The process of halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the aniline (B41778) molecule, is a powerful strategy for fine-tuning the properties of aromatic amines. nih.govnumberanalytics.com Halogens exert a significant influence on the electron distribution within the aromatic ring through their inductive and resonance effects. This, in turn, modulates the reactivity of the aniline derivative in subsequent chemical reactions. chemistrysteps.com For example, halogenation can alter the regioselectivity of electrophilic aromatic substitution reactions. acs.org

Beyond influencing chemical reactivity, halogenation is a well-established method for enhancing the biological activity of organic compounds. nih.govmdpi.com The presence of halogens can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov This has led to the widespread use of halogenated anilines in the development of new therapeutic agents and pesticides. nih.govguidechem.com

Structural Context and Research Interest in 4-Bromo-2-chloro-6-methylaniline within Aromatic Chemistry

Within the broad family of halogenated anilines, this compound stands out as a polysubstituted derivative with a unique arrangement of functional groups. nih.gov Its structure features a bromine atom at the para position, a chlorine atom at one ortho position, and a methyl group at the other ortho position relative to the amino group. This specific substitution pattern creates a distinct electronic and steric environment, making it a valuable intermediate for synthesizing highly functionalized molecules. guidechem.com

The presence of multiple reactive sites—the amino group, the bromine atom, and the aromatic ring itself—offers numerous possibilities for chemical transformations. guidechem.com The amino group can be acylated or diazotized, and the bromine atom can participate in cross-coupling reactions. guidechem.com Research interest in this compound lies in harnessing these reactive handles to construct novel compounds with potential applications in various fields, particularly in the development of new pesticides. guidechem.com

Physicochemical Properties of this compound

The compound this compound is a white solid at room temperature. guidechem.com It is sparingly soluble in water but demonstrates solubility in acidic aqueous solutions and organic solvents like alcohols. guidechem.com

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Melting Point | 38-42 °C |

| CAS Number | 30273-42-8 |

This table summarizes key physicochemical properties of this compound. chemicalbook.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from a simpler aniline derivative. researchgate.netgoogle.com A common strategy involves the protection of the amino group, followed by sequential halogenation and other functional group manipulations. google.com

The reactivity of this compound is characterized by the distinct chemical behavior of its functional groups:

Amino Group: The nucleophilic amino group can readily undergo acylation reactions with acyl chlorides in the presence of a base to form the corresponding amide. guidechem.com It can also be converted to a diazonium salt, which is a versatile intermediate for introducing other functional groups. guidechem.com

Bromine Atom: The bromine atom on the aromatic ring is susceptible to replacement via nucleophilic aromatic substitution under specific conditions. More importantly, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to form new carbon-carbon bonds. guidechem.com

Aromatic Ring: The substituted benzene (B151609) ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

Research Findings and Applications

Research on this compound has primarily focused on its utility as a synthetic intermediate. guidechem.com Its multifunctional nature allows for the creation of a diverse range of derivatives. A significant application lies in the synthesis of novel pesticide molecules, where the specific combination of halogens and the methyl group can contribute to the desired biological activity and selectivity. guidechem.com

While specific, large-scale industrial applications of this compound are not widely documented, its role as a building block in chemical research underscores its importance. The principles of its synthesis and reactivity are illustrative of the broader strategies employed in the field of aromatic chemistry to construct complex molecules from simpler precursors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXGIKZIIZRFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377801 | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-42-8 | |

| Record name | 4-Bromo-2-chloro-6-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Chloro 6 Methylaniline and Its Analogues

Classical and Contemporary Preparative Routes for 4-Bromo-2-chloro-6-methylaniline

The preparation of this compound can be achieved through various synthetic pathways, ranging from traditional multi-step sequences to more streamlined one-pot protocols.

Multi-Step Synthesis from Precursor Anilines and Anilide Intermediates

A prevalent and classical approach to synthesizing highly substituted anilines like this compound involves a multi-step sequence starting from a simpler aniline (B41778) or nitrobenzene (B124822) precursor. rsc.orgresearchgate.net This method relies on the protection of the reactive amino group as an acetanilide (B955), followed by sequential electrophilic aromatic substitution reactions and final deprotection.

The key advantage of this strategy is the ability to control regioselectivity. The acetamido group is an ortho-, para-director and is less activating than the amino group, which helps to prevent over-halogenation and control the introduction of substituents. The general sequence for an analogous compound, 2-bromo-6-chloro-4-methylaniline, starting from 4-methylaniline (p-toluidine), is as follows:

Protection (Acetylation): The starting aniline is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form the corresponding N-acetyl derivative. This step moderates the reactivity of the aromatic ring and protects the amino group from oxidation during subsequent steps. google.com

Halogenation: The acetanilide intermediate undergoes sequential bromination and chlorination. The order of these steps is crucial for directing the substituents to the desired positions. For instance, bromination of N-acetyl-4-methylaniline can be achieved using N-Bromosuccinimide (NBS), followed by chlorination with an agent like sulfuryl chloride (SO₂Cl₂), often with a Lewis acid catalyst such as iron(III) chloride (FeCl₃).

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically accomplished through acidic or basic hydrolysis, for example, by heating with concentrated hydrochloric acid. google.com

This protection-halogenation-deprotection strategy is adaptable for various substituted anilines, though yields can be affected by the specific substrates and reaction conditions at each step. researchgate.net

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Reference(s) |

| Protection/Deprotection | 4-Methylaniline | 1. Acetylation2. Bromination3. Chlorination4. Hydrolysis | High regioselectivity, high purity product. | Multiple steps, potentially lower overall yield. | google.com |

| Sequential Halogenation | Acetanilide | 1. Bromination2. Chlorination3. Hydrolysis | Direct approach for some analogues. | Can lead to mixtures of isomers if not properly controlled. | researchgate.net |

This table provides an interactive overview of multi-step synthesis approaches for aniline analogues.

One-Pot Synthetic Protocols

In contrast to the classical multi-step syntheses, modern organic chemistry emphasizes the development of one-pot protocols that enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. For analogues of this compound, one-pot methods have been developed that combine several transformations in a single reaction vessel.

For example, a novel one-pot preparation for the related compound 2-chloro-6-methylaniline (B140736) starts from 3-chloro-5-methyl-4-nitroaniline. The synthesis proceeds through a diazotization-hypophosphorous acid reduction to remove the amino group, followed by the reduction of the nitro group using iron powder in the same pot. This method is noted for its short reaction sequence, mild conditions, and use of water as a solvent, aligning with the principles of green chemistry.

The key steps in this one-pot process are:

Diazotization and Deamination: The starting nitroaniline is treated with a nitrite (B80452) source and a mineral acid to form a diazonium salt, which is then reduced and removed from the ring by hypophosphorous acid.

Nitro Group Reduction: In the same reaction mixture, a reducing agent like iron powder is added to convert the nitro group into the target primary amine.

This approach demonstrates the potential for creating substituted anilines efficiently, although its direct application to produce this compound would depend on the availability of a suitable starting material.

Acylation Reactions of this compound

The primary amino group of this compound is nucleophilic and readily undergoes acylation reactions with acylating agents like acyl chlorides or anhydrides. google.com This reaction is fundamental for creating amide derivatives, which are common in pharmaceuticals and agrochemicals. The reaction is typically carried out under basic conditions, using a tertiary amine like triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). google.com

A typical acylation procedure involves:

Dissolving this compound in a dry, inert solvent such as acetonitrile (B52724).

Adding the acyl chloride and a base (e.g., triethylamine).

Stirring the mixture at room temperature until the reaction is complete.

For example, the reaction of this compound with 3,3-dimethylbutyryl chloride in the presence of triethylamine yields the corresponding N-acylated amide product. google.com This transformation highlights the utility of the title compound as a scaffold for building more complex molecular architectures.

Functional Group Transformations and Derivatization Strategies

The multiple reactive sites on this compound—the amino group and the halogen substituents—allow for a wide range of functional group transformations and derivatization strategies.

Introduction of Chemical Groups via Diazotization Reactions

The primary aromatic amino group is a versatile handle for introducing a variety of other functional groups via a diazonium salt intermediate. The process, known as diazotization, involves treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.com

The resulting diazonium salt (Ar-N₂⁺Cl⁻) is a valuable synthetic intermediate that can undergo a range of substitution reactions, often called Sandmeyer or Sandmeyer-type reactions, to introduce groups that are difficult to install directly. These include:

Halogenation: Introduction of -Cl, -Br, or -I by treating the diazonium salt with the corresponding copper(I) halide or potassium iodide.

Cyanation: Introduction of a nitrile group (-CN) using copper(I) cyanide.

Hydroxylation: Introduction of a hydroxyl group (-OH) by heating the diazonium salt solution in water.

Deamination: Replacement of the amino group with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

For this compound, diazotization would allow for the replacement of the amino group, enabling the synthesis of a diverse array of 1-bromo-3-chloro-5-methylbenzene derivatives with different functionalities at the former amino position. The stability and reactivity of the diazonium salt are influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

Oxidation and Reduction Pathways of this compound

The functional groups of this compound and its precursors can be interconverted through oxidation and reduction reactions.

Oxidation of the Amino Group: The selective oxidation of aromatic amines to the corresponding nitro compounds is a challenging but valuable transformation. acs.org Various oxidizing agents have been developed for this purpose. Reagents such as m-chloroperbenzoic acid (m-CPBA) and sodium perborate (B1237305) in acetic acid can convert anilines into nitroarenes. mdpi.com For anilines with electron-withdrawing groups, these oxidations can proceed smoothly, whereas electron-rich anilines may be more prone to over-oxidation and side-product formation. mdpi.com Thus, oxidizing the amino group of this compound would yield 4-bromo-2-chloro-1-methyl-6-nitrobenzene, a useful intermediate in its own right.

Reduction of a Nitro Group Precursor: Conversely, a key step in many aniline syntheses is the reduction of an aromatic nitro group. A compound like this compound could be synthesized from its nitro-analogue, 1-bromo-3-chloro-5-methyl-2-nitrobenzene. This reduction is commonly achieved using methods that are compatible with halogen substituents, as some conditions can lead to undesired dehalogenation. google.comcommonorganicchemistry.com

Common methods for reducing nitroarenes without removing halogens include:

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid or acetic acid. masterorganicchemistry.com

Catalytic Hydrogenation: Employing hydrogen gas with specific catalysts like Raney nickel, which is less prone to causing dehalogenation compared to palladium on carbon (Pd/C) for certain substrates. commonorganicchemistry.com

Sulfide (B99878) Reagents: Using sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), which can offer chemoselectivity. wikipedia.org

Advanced Catalytic Approaches in the Synthesis of this compound Derivatives

The synthesis of complex aniline derivatives, such as this compound and its analogues, often requires sophisticated catalytic methods to achieve high selectivity and yield. Modern organic synthesis relies heavily on transition-metal catalysis to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental for building the molecular architecture of these compounds. Advanced catalytic approaches offer efficient pathways to functionalize the aniline core, enabling the introduction of diverse substituents and the creation of extended conjugated systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is widely used for the arylation of haloanilines due to its mild reaction conditions and tolerance of a wide range of functional groups.

The bromine atom at the C4 position of this compound is a prime site for such transformations. guidechem.com This reactivity allows for the strategic introduction of various aryl or heteroaryl groups. Research has demonstrated the successful application of Suzuki coupling on related bromo-substituted aniline scaffolds. For instance, derivatives of 4-bromo-2-methylaniline (B145978) have been effectively coupled with different arylboronic acids using a palladium catalyst. dntb.gov.uanih.gov

A typical Suzuki coupling protocol for a bromoaniline derivative involves the use of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base and a suitable solvent system. beilstein-journals.orgnih.gov The reaction of a bromo-substituted aniline precursor with various boronic acids has been shown to proceed with moderate to good yields. nih.gov In a specific study, the Suzuki coupling of a Schiff base derived from 4-bromo-2-methylaniline was performed with various arylboronic acids. mdpi.comresearchgate.net The reaction conditions were optimized, employing Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base at a temperature of 90 °C, yielding a range of mono- and di-substituted products. mdpi.comresearchgate.net The choice of base and solvent is crucial; bases like sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are common, often used in solvent mixtures like toluene/methanol or 1,4-dioxane. beilstein-journals.orgmdpi.com

The regioselectivity of the coupling is a key consideration in molecules with multiple halogen atoms, like this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, allowing for selective functionalization at the C4 position while leaving the C2 chloro-substituent intact. nih.gov This differential reactivity enables a stepwise approach to creating highly substituted aniline derivatives.

| Catalyst | Base | Solvent | Temperature (°C) | Reactant 1 | Reactant 2 | Yield (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 60 | mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Methanol | 90 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | 31-46 | mdpi.com, researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 4-bromo-6H-1,2-oxazine | Phenylboronic acid | 77-82 | beilstein-journals.org |

N-Arylation Reactions for Conjugated Systems

The amino group of this compound is a nucleophilic center that can participate in N-arylation reactions to form more complex conjugated systems, such as diarylamines. guidechem.com These reactions, often catalyzed by palladium or copper, are essential for synthesizing molecules with applications in materials science and medicinal chemistry. While the steric hindrance from the two ortho substituents (chloro and methyl) can influence reactivity, N-arylation provides a direct route to extend the electronic conjugation through the nitrogen atom.

Methodologies have been developed for the N-arylation of heterocyclic compounds with various substituted anilines. For example, a microwave-mediated, base-free protocol for the N-arylation of 4-chloroquinazolines has been reported to be effective with ortho-substituted anilines. beilstein-journals.orgnih.gov Such reactions demonstrate that anilines can serve as effective nucleophiles to build C-N bonds, affording the corresponding N-arylated products in good yields. nih.gov The reaction conditions can be tailored to accommodate the electronic and steric properties of the specific aniline.

The synthesis of 2-benzyl N-substituted anilines has also been achieved through catalyst- and additive-free methods, proceeding via an imine condensation–isoaromatization pathway. beilstein-journals.org These approaches showcase alternative strategies for constructing N-substituted aniline derivatives. For a sterically hindered and electronically modified substrate like this compound, catalytic systems employing specific ligands (e.g., Buchwald-Hartwig amination) would likely be necessary to achieve efficient N-arylation with aryl halides or triflates. The development of such protocols is crucial for fully exploring the synthetic potential of this aniline building block.

Optimization of Reaction Conditions and Process Intensification

The successful synthesis of this compound and its derivatives on a larger scale requires careful optimization of reaction parameters and consideration of process intensification strategies. These efforts aim to improve yield, purity, and cost-effectiveness while minimizing environmental impact.

Optimization of reaction conditions is a critical step in synthetic chemistry. acs.org It involves systematically varying parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry to find the ideal conditions for a specific transformation. For palladium-catalyzed reactions, the choice of ligand, base, and solvent can dramatically affect the outcome. mdpi.com Modern approaches like Design of Experiments (DoE) allow for the simultaneous evaluation of multiple factors, leading to a more comprehensive understanding of the reaction space compared to traditional one-factor-at-a-time (OFAT) methods. acs.org For instance, the optimization of a photoredox-catalyzed dynamic kinetic asymmetric transformation involving a 2-chloro-6-methyl-substituted N-aryl ring involved screening various photocatalysts, bases, and solvents to maximize both yield and enantioselectivity. acs.org The use of machine learning algorithms is also emerging as a powerful tool to predict optimal reaction conditions by analyzing large datasets of chemical reactions. beilstein-journals.org

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Methylaniline

Influence of Halogen and Alkyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 4-Bromo-2-chloro-6-methylaniline is modulated by the electronic properties of its four substituents: an amino (-NH2) group, a methyl (-CH3) group, a bromine (-Br) atom, and a chlorine (-Cl) atom. These groups influence the ring's nucleophilicity and the regioselectivity of electrophilic attacks through a combination of inductive and resonance effects.

The amino group is a powerful activating substituent. byjus.com Through resonance, its lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density at the ortho and para positions. This makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene. wikipedia.orgchemistrysteps.com The methyl group is a weak activating group, donating electron density primarily through a positive inductive effect (+I). libretexts.org

Conversely, the halogen substituents, chlorine and bromine, are deactivating groups. quora.com Due to their high electronegativity, they withdraw electron density from the ring via a strong negative inductive effect (-I), making the ring less nucleophilic. msu.edulibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R or +M). quora.comlibretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect of halogens is stronger than their resonance effect, the net result is deactivation of the ring. libretexts.org The deactivating strength of halogens decreases down the group, meaning chlorine is a slightly stronger deactivator than bromine based on electronegativity. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (Weak) | +R (Strong) | Strong Activation | Ortho, Para |

| -CH₃ | +I (Weak) | None | Weak Activation | Ortho, Para |

| -Cl | -I (Strong) | +R (Weak) | Deactivation | Ortho, Para |

| -Br | -I (Strong) | +R (Weak) | Deactivation | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Mechanisms in Substituted Anilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. The mechanism begins with the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org Aromaticity is then restored by the loss of a proton from the site of attack. wikipedia.org

For substituted anilines like this compound, the substituents dictate the reaction's feasibility and regiochemistry. The directing effects of all four substituents—amino, methyl, chloro, and bromo—are aligned, favoring substitution at positions ortho and para to themselves. The most powerful activating group, the amino group, primarily controls the substitution position. The positions ortho (C2, C6) and para (C4) to the amino group are the most activated.

However, in this compound, these positions are already occupied:

Position 2: Blocked by a chloro group.

Position 4: Blocked by a bromo group.

Position 6: Blocked by a methyl group.

This steric hindrance and lack of available activated sites mean that further electrophilic aromatic substitution on the ring is significantly hindered. Reactions like nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions and may not proceed cleanly, if at all. total-synthesis.com

Furthermore, many EAS reactions, such as nitration, are conducted in strong acidic media. byjus.com Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). The anilinium ion is a powerful deactivating group and a meta-director, which would further reduce the ring's reactivity towards electrophiles. byjus.comchemistrysteps.com

| EAS Reaction | Typical Reagents | Expected Outcome with this compound |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Reaction is unlikely due to steric hindrance at activated positions. total-synthesis.com |

| Nitration | HNO₃/H₂SO₄ | Unlikely. Ring is deactivated by protonation of the amino group to anilinium ion in acid. byjus.comchemistrysteps.com |

| Sulfonation | Fuming H₂SO₄ | Unlikely. Ring is deactivated by protonation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Does not occur. The amino group acts as a Lewis base and coordinates with the AlCl₃ catalyst, deactivating the ring. chemistrysteps.com |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Does not occur for the same reason as acylation. chemistrysteps.com |

Nucleophilic Pathways and Coupling Processes Involving the Amino Group

While electrophilic substitution on the ring is challenging, the this compound molecule possesses other reactive sites. The amino group, with its lone pair of electrons, is nucleophilic and can participate in various reactions. guidechem.com

Acylation: The amino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides under basic conditions to form amides. guidechem.com For instance, the reaction of a closely related compound, 4-bromo-2-chloroaniline, with acetic anhydride (B1165640) yields N-(4-bromo-2-chlorophenyl)acetamide. wiley-vch.de This reaction is a common strategy to protect the amino group or synthesize more complex molecules.

Diazotization: The primary aromatic amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This diazonium group is an excellent leaving group and serves as a versatile intermediate, allowing for its replacement with a wide variety of other substituents (e.g., -H, -OH, -CN, halogens) via Sandmeyer or related reactions. guidechem.com

Coupling Reactions: The bromine atom at the C4 position provides another avenue for reactivity. It can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids or the Buchwald-Hartwig amination. guidechem.com These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds, respectively, making the parent compound a valuable building block in organic synthesis. guidechem.com

Formation and Reactivity of Schiff Bases (Azomethines) Derived from this compound

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. impactfactor.orgscispace.com These compounds are characterized by a carbon-nitrogen double bond (-C=N-). nih.gov The reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the final imine.

Schiff bases derived from substituted anilines are often stable, crystalline solids. internationaljournalcorner.com The formation of the azomethine linkage is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and a specific signal for the azomethine proton in the ¹H NMR spectrum. scispace.com

The reactivity of these Schiff bases is notable, particularly their ability to act as ligands. The nitrogen atom of the azomethine group has a lone pair of electrons that can coordinate with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. impactfactor.orgresearchgate.net This chelating ability makes Schiff bases important in coordination chemistry and catalysis. impactfactor.org

| Reactant 1 | Reactant 2 (Generic) | Product (Schiff Base) |

| This compound | R-CHO (Aldehyde) | (E)-1-(4-Bromo-2-chloro-6-methylphenyl)-N-(R-methylene)methanamine |

| This compound | R₂C=O (Ketone) | (E)-1-(4-Bromo-2-chloro-6-methylphenyl)-N-(R₂-alkylidene)methanamine |

Advanced Spectroscopic and Computational Characterization in Research on 4 Bromo 2 Chloro 6 Methylaniline

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 4-Bromo-2-chloro-6-methylaniline, both ¹H and ¹³C NMR would be employed to confirm its constitution.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides connectivity data. For this molecule, distinct signals are expected for the amine (-NH₂), methyl (-CH₃), and aromatic ring protons. The two protons of the amine group would likely appear as a broad singlet, while the methyl group protons would yield a sharp singlet. The two aromatic protons are in different environments and would appear as two distinct doublets in the aromatic region of the spectrum, with their coupling constant indicating their meta-relationship.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, seven unique carbon signals are expected: one for the methyl group and six for the aromatic ring carbons, each influenced differently by the various substituents (-Br, -Cl, -CH₃, -NH₂).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | ~2.2 | Singlet (s) | ~18-22 |

| Ar-H (Position 3) | ~6.8-7.2 | Doublet (d) | ~125-130 |

| Ar-H (Position 5) | ~7.0-7.4 | Doublet (d) | ~130-135 |

| -NH₂ | ~3.5-4.5 (variable) | Broad Singlet (br s) | N/A |

| C-NH₂ (C1) | N/A | N/A | ~140-145 |

| C-Cl (C2) | N/A | N/A | ~120-125 |

| C-Br (C4) | N/A | N/A | ~110-115 |

Note: Predicted values are estimates based on standard substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Vibrational Spectroscopic Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two methods are often used complementarily, as some vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, FT-IR and FT-Raman spectra would confirm the presence of the amine, methyl, and substituted benzene (B151609) ring moieties. Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, the C-H stretching of the methyl and aromatic groups, and the characteristic C=C stretching vibrations of the aromatic ring. Vibrations corresponding to carbon-halogen bonds (C-Cl and C-Br) are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300-3500 | FT-IR (Medium-Strong) |

| Aromatic C-H Stretch | 3000-3100 | FT-IR (Medium), FT-Raman (Strong) |

| Aliphatic C-H Stretch (-CH₃) | 2850-3000 | FT-IR (Medium) |

| N-H Bend (Scissoring) | 1590-1650 | FT-IR (Medium-Strong) |

| Aromatic C=C Stretch | 1450-1600 | FT-IR & FT-Raman (Variable) |

| C-N Stretch | 1250-1350 | FT-IR (Strong) |

| C-Cl Stretch | 600-800 | FT-IR (Strong) |

Note: These are general frequency ranges. The exact position of the peaks can be influenced by the electronic and steric effects of the other substituents on the ring.

Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 220.49 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of these isotopes.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are separation techniques used to determine the purity of a compound and to quantify its presence in a mixture. acs.org When coupled with a mass spectrometer (LC-MS or UPLC-MS), these methods provide both retention time data for purity assessment and mass data for identity confirmation in a single analysis. A typical analysis for this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. acs.org The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.

Computational Chemistry Approaches for Reactivity and Structure Prediction

Computational chemistry offers profound insights into the intrinsic properties of molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) can model molecular structure and predict reactivity with high accuracy.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Key to understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. For this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups are expected to raise the energy of the HOMO, while the electronegative halogens (-Cl and -Br) will have a stabilizing (lowering) effect on both orbitals. The HOMO is predicted to be localized primarily over the aniline (B41778) ring and the nitrogen atom, consistent with the nucleophilic character of anilines.

The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red or yellow areas signify negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack.

For this compound, the MESP map is expected to show the most negative potential localized on the nitrogen atom of the amino group, making it the primary site for protonation and interaction with electrophiles. acs.org The aromatic ring, activated by the amino and methyl groups, would also exhibit negative potential, particularly at the carbon atoms ortho and para to the amino group, though these positions are sterically hindered or substituted.

Combining FMO and MESP analyses allows for the robust prediction of reactive sites and provides mechanistic insights. The nucleophilic character of this compound is primarily defined by the lone pair on the nitrogen atom and the π-system of the aromatic ring. Therefore, reactions with electrophiles are predicted to occur at the nitrogen atom (e.g., protonation, alkylation) or on the aromatic ring (electrophilic aromatic substitution).

For electrophilic aromatic substitution, the powerful activating effect of the amino group directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C4) is blocked by bromine, and one ortho position (C2) is blocked by chlorine. The other ortho position (C6) is blocked by the methyl group. This leaves positions C3 and C5 as potential sites for substitution, with the precise outcome being a balance between the electronic directing effects of all four substituents and steric hindrance. DFT calculations can model the transition states for substitution at each position to predict the most likely product. acs.org

Diverse Applications in Advanced Chemical Research Utilizing 4 Bromo 2 Chloro 6 Methylaniline

Applications in Medicinal Chemistry and Pharmaceutical Research

The structural framework of 4-Bromo-2-chloro-6-methylaniline is a valuable scaffold for the synthesis of a wide array of bioactive compounds. Its derivatives have been extensively investigated for their potential therapeutic applications, ranging from antimicrobial to anticancer agents.

Researchers have successfully synthesized novel sulfonylurea derivatives that exhibit significant antimicrobial properties. nih.gov A key target for this class of compounds is the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in microbes but is absent in mammals. nih.gov This selective targeting makes sulfonylurea derivatives a promising area for developing safe and effective antimicrobial agents. nih.gov

In one study, a series of newly synthesized sulfonylurea compounds were tested against various bacterial strains. nih.gov Notably, compounds 9i and 9q demonstrated potent inhibitory activity against four different bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 to 1.56 μg/mL. nih.gov Their efficacy was further evaluated against a panel of ten clinically isolated Methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The results, as detailed in the table below, show that these compounds have inhibitory power superior to the conventional antibiotic vancomycin. nih.gov This marked the first instance of sulfonylurea derivatives being identified as promising inhibitors against multiple MRSA clinical isolates. nih.gov

Additionally, other research into sulfonylurea derivatives has revealed good antifungal activity in vitro. For example, compound 4l , derived from a related aniline (B41778), showed a strong inhibitory effect against the fungus Sclerotinia sclerotiorum, with an EC50 value of 9.20 mg/L. researchgate.net

Table 1: Anti-MRSA Activity of Selected Sulfonylurea Derivatives

| Compound | MRSA Strain | MIC (μg/mL) | Vancomycin MIC (μg/mL) |

|---|---|---|---|

| 9i | 309-4 | 0.78 | 1 |

| 9q | 309-4 | 0.78 | 1 |

| 9i | 6281 | 0.78 | 1 |

| 9q | 6281 | 0.78 | 1 |

| 9i | 309-8 | 0.78 | 1 |

| 9q | 309-8 | 0.78 | 1 |

| 9i | 6-42 | 0.78 | 1 |

| 9q | 6-42 | 0.78 | 1 |

| 9i | 8-21 | 0.78 | 1 |

| 9q | 8-21 | 0.78 | 1 |

Data sourced from a study on novel sulfonylurea derivatives. nih.gov

The aniline scaffold is integral to the development of various anticancer agents. Derivatives such as 4-anilinoquinazolines are widely researched for their ability to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in malignant tumors. beilstein-journals.org

Research has focused on the synthesis of indazole derivatives, which have shown significant potential as anticancer agents. nih.gov In a notable study, a series of indazole derivatives were synthesized and evaluated for their antiproliferative effects. One compound, 2f , was identified as particularly potent. nih.gov It effectively inhibited cell proliferation and colony formation in cancer cells. nih.gov Furthermore, compound 2f was found to suppress cancer cell migration and invasion while promoting apoptosis through the ROS-mitochondrial pathway. nih.gov The anticancer potential of this compound was also demonstrated in vivo, where it suppressed tumor growth in a 4T1 mouse model without causing obvious side effects. nih.gov

Table 2: In Vitro Anticancer Activities of Indazole Derivative 2f

| Activity Assessed | Observation |

|---|---|

| Cell Proliferation | Inhibited |

| Colony Formation | Inhibited |

| Cell Migration | Suppressed |

| Cell Invasion | Suppressed |

| Apoptosis | Promoted via ROS-mitochondrial pathway |

Findings from a study on the biological evaluation of indazole derivatives as anti-cancer agents. nih.gov

This compound and related anilines are crucial precursors for the synthesis of tyrosine kinase inhibitors (TKIs). beilstein-journals.orgnih.gov The 4-anilinoquinazoline (B1210976) framework, for instance, is a privileged scaffold in medicinal chemistry and is the backbone of several FDA-approved TKI drugs, including erlotinib, gefitinib, and lapatinib. beilstein-journals.org These drugs function by targeting and inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFR-β), and vessel epidermal growth factor receptor (VEGFR-2), which play key roles in tumor growth and progression. beilstein-journals.org

The link between aniline-derived scaffolds and tyrosine kinase inhibition is further supported by computational predictions. For the potent anticancer indazole derivative 2f , the Swiss Target Prediction tool was used to identify its potential molecular targets, with the results pointing towards several tyrosine kinases. nih.gov This highlights the rational design process where aniline-based structures are purposefully used to create compounds that interact with these critical cancer-related enzymes.

The synthesis of biologically active heterocyclic compounds such as indazoles and sulfonylureas often employs aniline derivatives as key starting materials or intermediates.

The preparation of bioactive indazole derivatives has been achieved through multi-step synthetic pathways. nih.gov A common strategy involves the Suzuki coupling reaction. For example, key intermediates can be formed by reacting a halogenated indazole, such as 6-bromo-3-iodo-1H-indazole, with an appropriate boronic acid ester. nih.gov These intermediates are then further reacted with other boronic acid pinacol (B44631) esters to generate a library of target compounds with diverse substitutions, leading to the identification of molecules with potent biological activity. nih.gov

Similarly, novel sulfonylurea derivatives with significant herbicidal and antifungal activities have been prepared through multi-step procedures starting from substituted anilines like 2-methyl-6-nitroaniline. researchgate.net The synthesis typically involves creating a sulfonyl chloride which is then reacted with a suitable amine component to form the final sulfonylurea bridge, a structure known for its interaction with the AHAS enzyme. nih.govresearchgate.net

Modern drug discovery and development heavily rely on computational, or in silico, methods to predict the pharmacokinetic properties of new chemical entities. These studies help to assess a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile early in the research process, saving time and resources.

For derivatives of compounds like this compound, in silico tools are employed to predict potential biological targets and pharmacokinetic behaviors. For instance, the use of the Swiss Target Prediction tool to identify tyrosine kinases as likely targets for the anticancer indazole derivative 2f is an example of an in silico approach. nih.gov Such computational screening allows researchers to prioritize which synthesized compounds should move forward into more intensive in vitro and in vivo testing. While specific ADME data for derivatives of this compound is not detailed in the provided sources, the application of these predictive tools is a standard and crucial step in the evaluation of their therapeutic potential.

Utility in Agrochemical Research and Pesticide Development

Beyond its applications in medicine, this compound is an important intermediate in the synthesis of molecules for the agrochemical industry, particularly for pesticides. guidechem.com The chemical properties of its bromine and chlorine atoms are utilized to create multi-substituted aniline-based bioactive molecules. guidechem.com

Derivatives of this compound, specifically those belonging to the sulfonylurea class, have demonstrated potent herbicidal activity. researchgate.net The mechanism of action for sulfonylurea herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is essential for plant growth but not present in mammals, ensuring high selectivity and safety for non-target organisms. nih.govresearchgate.net

In a study aimed at discovering new herbicides, a series of novel sulfonylurea derivatives were synthesized and tested. researchgate.net Several of these compounds exhibited excellent herbicidal effects at a dosage of 300 g/ha. researchgate.net Further investigation at a lower dosage of 75 g/ha revealed that compounds 4b, 4g, 4h, 4l, and 4p were as effective as the commercial herbicides Monosulfuron and Chlorsulfuron against key agricultural weeds. researchgate.net

Table 3: Herbicidal Activity of Sulfonylurea Derivatives at 75 g/ha

| Compound | Brassica napus (% Inhibition) | Amaranthus retroflexus L. (% Inhibition) | Echinochloa Crusgalli (% Inhibition) |

|---|---|---|---|

| 4b | 100 | 100 | 95.2 |

| 4g | 100 | 98.5 | 92.5 |

| 4h | 100 | 100 | 96.3 |

| 4l | 100 | 100 | 98.5 |

| 4p | 100 | 100 | 93.6 |

| Monosulfuron | 100 | 100 | 100 |

| Chlorsulfuron | 100 | 100 | 96.3 |

Data from a study on the synthesis and biological activity of 2-Methyl-6-chlorobenzene-sulfonylurea derivatives. researchgate.net

Intermediate in the Synthesis of Crop Protection Agents

This compound is primarily utilized as an intermediate in the synthesis of molecules for the pesticide and agrochemical industries. guidechem.com The chemical properties endowed by its halogen and amine functional groups make it a versatile precursor for creating more complex, biologically active compounds aimed at crop protection. guidechem.com While specific commercial crop protection agents directly synthesized from this exact molecule are not widely documented in public literature, the utility of closely related structures underscores its potential in this sector. For instance, processes for preparing 4-bromoaniline (B143363) derivatives, such as 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, have been patented, highlighting their role as important intermediates for the agrochemical industry. justia.com The synthesis of such compounds with high selectivity and yield is crucial for their industrial application. justia.com

Formation of Fungicides, Pesticides, Insecticides, and Bactericides

The structural framework of this compound is foundational for the development of various biocidal agents. It is a known precursor for pesticide molecules, where the bromine and chlorine atoms are strategically used to synthesize multi-substituted aniline-based bioactive compounds. guidechem.com Research into related structures further supports its role in this domain. For example, the related compound 2-chloro-6-methylaniline (B140736) is a starting material for producing 2-methyl-6-chlorophenyl sulfonylurea derivatives that exhibit bacteriostatic activity. google.com This indicates the potential for derivatives of this compound to be developed into effective bactericides. While the direct synthesis of named fungicides or insecticides from this specific precursor is not extensively detailed, its role as a key intermediate for pesticide development is well-established. guidechem.com

Contributions to Materials Science

Halogenated aromatic compounds are an important class of intermediates for the synthesis of bioactive substances and functional materials. researchgate.net Although direct applications of this compound in materials science are not broadly reported, the properties of its constituent parts suggest potential uses in specialized polymers and coatings.

Conductive polymers, often called "synthetic metals," are a significant area of materials science. researchgate.net Polyaniline is a well-known conductive polymer, and its properties can be tuned through various synthetic methods and the incorporation of dopants. rsc.orgresearchgate.net The conductivity of polymers like polyacetylene can be enhanced by doping with halogen electron acceptors, such as bromine or iodine. rsc.orgekb.eg The synthesis of polyaniline is typically an oxidative polymerization process starting from the aniline monomer in an acidic medium. nih.gov While this is the fundamental process, the presence of multiple substituents on the aniline ring, as in this compound, would significantly influence the polymerization process and the properties of the resulting material. The specific polymerization of this compound to form conductive polymers is not detailed in the available research, but the principles of using halogenated compounds in this field suggest a potential, albeit unexplored, application. rsc.orgekb.eg

Photochromic compounds, which undergo reversible color changes upon exposure to light, are crucial for developing materials for optical switches, memory devices, and sensors. rsc.org A prominent class of these materials is spiropyrans, which can be synthesized and structurally modified to tune their photochromic properties. rsc.orggoogle.com The introduction of halogen atoms into the structure of photochromic molecules is a known strategy to modify their performance. nih.gov For example, introducing halogen atoms into pyrazolone-based dyes has been shown to produce excellent reversible photochromic performance in the solid state. nih.gov The synthesis of some photochromic systems involves precursors like N-2,3-dihydroindoline groups, which can bear halogen substituents. google.com While a direct synthetic pathway from this compound to a photochromic material is not explicitly documented, its structure as a halogenated aniline makes it a plausible precursor for creating derivatives with potential photochromic activity.

Role as a Core Building Block in Complex Organic Synthesis

The primary and most well-documented application of this compound is its role as a versatile building block in complex organic synthesis. guidechem.com Its value stems from the presence of multiple reactive sites that can be manipulated to build intricate molecular architectures. guidechem.com

The amino group is nucleophilic and can readily undergo reactions such as acylation. For example, it can react with acyl chlorides like 3,3-dimethylbutyryl chloride under basic conditions to form the corresponding N-acylamide compound. guidechem.com Furthermore, the amino group can be transformed via diazotization reactions, allowing for its replacement with other functional groups, including other halogens, cyano, or nitro groups, which is a common strategy for elaborating aromatic rings. guidechem.comgoogle.com

The bromine atom on the aromatic ring is particularly valuable for carbon-carbon bond formation. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to create more complex bi-aryl structures. guidechem.com This type of reaction is fundamental in modern organic synthesis. The utility of the bromo-chloro benzonitrile (B105546) scaffold, a structure closely related to the title compound, has been demonstrated in the synthesis of intermediates for potent androgen receptor antagonists, where a Suzuki reaction is employed to couple the halogenated ring with a pyrazole (B372694) boronate ester. googleapis.com

The specific substitution pattern of this compound and its isomers makes them valuable in specialized synthetic applications. For instance, substrates with a 2-bromo-6-methylphenylamine core have been used in photoredox-catalyzed aerobic oxidative Dynamic Kinetic Asymmetric Transformations (DYKAT) to synthesize C–N atropisomers, which are challenging, sterically hindered chiral molecules. This highlights the utility of this substitution pattern in advanced asymmetric synthesis.

Environmental Fate and Degradation Studies of Haloanilines in Research Contexts

Mechanistic Studies of Degradation Pathways (e.g., Photodegradation, Microbial Degradation)

The environmental degradation of haloanilines can occur through several pathways, with photodegradation and microbial degradation being the most significant.

Photodegradation involves the breakdown of chemicals by light energy. For haloanilines, this process can be influenced by the presence of photocatalysts. For instance, the photodegradation of aniline (B41778) and chloroanilines has been shown to be effective in the presence of nanocomposites like halloysite-TiO2 and halloysite-Fe2O3. mdpi.comscilit.com Studies have demonstrated that under irradiation, these compounds can be completely broken down. mdpi.comscilit.com The mechanism of photodegradation can be similar to that of aniline in the presence of TiO2, where aminophenol is a major photoproduct. mdpi.com The use of titanium dioxide (TiO2) as a photocatalyst, often irradiated with UV light, is a common technique for removing aniline from water. mdpi.com Research has also explored enhancing the photocatalytic activity of TiO2 in visible light by using natural dyes like anthocyanins as light harvesters. mdpi.com The kinetics of photodegradation are often evaluated using models like the Langmuir-Hinshelwood equation. mdpi.comscilit.comresearchgate.net

Microbial degradation offers a cost-effective and environmentally friendly approach to detoxifying halogenated aromatic compounds. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down these persistent chemicals. nih.gov The process can be broadly divided into aerobic and anaerobic degradation.

Aerobic Degradation: In the presence of oxygen, bacteria can utilize haloanilines as a source of carbon, nitrogen, and energy. plos.org A common initial step is the action of monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the formation of catechols. nih.govplos.org These catechols are then further processed through metabolic pathways. nih.gov For example, some bacteria can dechlorinate monochloroaniline to produce aniline, which is then converted to catechol. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a key mechanism is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov This process can be carried out by both anaerobic and some aerobic microorganisms. nih.gov

The efficiency of these degradation pathways is dependent on various factors, including the specific microbial strains, the chemical structure of the haloaniline, and environmental conditions.

Identification of Environmental Degradation Products

In the photocatalytic degradation of aniline and chloroanilines, identified intermediates include aminophenol and benzidine. mdpi.com Specifically, for 2-chloroaniline, 2-chlorophenol (B165306) and p-benzoquinone have been identified as main intermediate products when using a TiO2 photocatalyst. mdpi.com In the case of 4-chloroaniline (B138754) photodegradation, intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline have been found. mdpi.com

Microbial degradation also leads to a range of products. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species was found to proceed through the formation of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol as novel intermediates. plos.org In the metabolism of 4-chloroaniline by the medaka fish (Oryzias latipes), N-acetylation was the dominant metabolic route, with no evidence of ring hydroxylation. nih.gov

The following table summarizes some of the identified degradation products of haloanilines from various studies.

| Original Compound | Degradation Method | Identified Degradation Products |

| Aniline, Chloroanilines | Photocatalysis | Aminophenol, Benzidine |

| 2-Chloroaniline | Photocatalysis (TiO2) | 2-Chlorophenol, p-Benzoquinone |

| 4-Chloroaniline | Photocatalysis (TiO2) | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline |

| 2-Chloro-4-nitroaniline | Microbial (Aerobic) | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol |

| 4-Chloroaniline | Metabolism (Fish) | N-acetyl-4-chloroaniline |

Research on Biotransformation and Detoxification Mechanisms

Microorganisms have developed sophisticated mechanisms to transform and detoxify harmful substances like haloanilines. Biotransformation is the chemical modification of substances by living organisms, and detoxification is the process of neutralizing or eliminating toxic compounds.

A key detoxification strategy in microbial degradation is the initial enzymatic attack on the halogenated aromatic ring. nih.gov Enzymes such as monooxygenases and dioxygenases play a crucial role in initiating the breakdown process, often leading to dehalogenation, which is a critical step in reducing the toxicity of the compound. nih.gov The complete mineralization of these compounds converts them into common cellular metabolites, rendering them harmless. nih.gov

Some microorganisms employ extracellular detoxification mechanisms. nih.gov This can involve the extracellular reduction of toxic pollutants, which lowers their electrophilicity and, consequently, their toxicity. nih.gov For instance, nitroaromatic compounds, which are resistant to oxidation, can be more easily reduced by microorganisms. nih.gov

In some cases, the biotransformation process can lead to the formation of intermediate products that are more toxic than the original compound, a phenomenon known as toxification. nih.gov However, many microorganisms have evolved pathways that effectively channel these intermediates into less harmful substances. nih.gov

The study of these biotransformation and detoxification mechanisms is not only crucial for understanding the natural attenuation of these pollutants but also for developing biotechnological solutions for bioremediation. nih.gov An in-depth understanding of the enzymes and metabolic pathways involved can facilitate the engineering of microorganisms with enhanced degradation capabilities. nih.govnih.gov

Future Research Directions and Emerging Trends for 4 Bromo 2 Chloro 6 Methylaniline Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing substituted anilines can be hazardous and environmentally taxing. nih.gov The future of 4-Bromo-2-chloro-6-methylaniline synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes. Research is moving towards methods that are inexpensive, simple, fast, and can be performed at room temperature. nih.gov

Key areas of innovation include:

Use of Greener Solvents: A significant trend is the replacement of volatile organic solvents with more environmentally friendly alternatives like water. acs.org Research has demonstrated the successful synthesis of related compounds, azoxybenzenes, from anilines using water as a green solvent, a method that could be adapted for derivatives of this compound. acs.org

Transition-Metal-Free Catalysis: To reduce reliance on expensive and potentially toxic heavy metals, transition-metal-free catalytic systems are being developed. acs.org For instance, the use of cost-effective catalysts like DIPEA at ambient temperatures presents an attractive alternative for industrial applications. acs.org

Energy Efficiency: New synthetic routes aim to minimize energy consumption by operating at room temperature, thus avoiding the need for heating or high pressure. nih.govacs.org

Atom Economy: Developing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle. The synthesis of anilines from cyclohexanones using a Pd/C–ethylene system represents a novel approach to creating these important building blocks. bohrium.com

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, supercritical fluids acs.org |

| Catalysts | Heavy metals (e.g., Palladium, Rhodium) | Transition-metal-free catalysts, biocatalysts acs.org |

| Conditions | High temperature and pressure | Room temperature and atmospheric pressure nih.govacs.org |

| Byproducts | Often significant and hazardous waste | Minimal and non-toxic byproducts |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

This compound is a valuable scaffold for creating large libraries of novel compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and testing thousands of derivatives to identify molecules with desired properties, such as therapeutic activity. ingentaconnect.com

DNA-encoded library (DEL) technology, which combines combinatorial chemistry with molecular biology, is a particularly promising trend. acs.org This technology allows for the creation and evaluation of massive chemical libraries. acs.org Future research could involve incorporating this compound into DEL synthesis workflows. By functionalizing the amine group, it can be attached to a DNA tag and subsequently reacted with a diverse set of building blocks in a split-and-pool synthesis strategy to generate a library of unique derivatives for screening against biological targets. acs.org The development of new reagents, such as ruthenium-based catalysts for N-arylation, expands the scope of reactions compatible with DNA-conjugated amines, further enhancing the potential for creating diverse libraries from aniline (B41778) scaffolds. acs.org

Advanced Computational Modeling for Predicting Novel Bioactivities and Material Properties

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and activities before synthesis, thereby saving time and resources. For this compound, advanced computational techniques can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. By analyzing how modifications to the molecule affect its properties, researchers can predict the activity of unsynthesized compounds.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. This is crucial for designing new drugs.

Materials Science Simulation: Computational methods can predict the material properties of polymers or other materials incorporating the this compound moiety. This can guide the development of new materials with specific electronic, optical, or mechanical properties.

Exploration of Structure-Activity Relationships (SAR) for Targeted Design

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and materials science. For this compound, a systematic exploration of its SAR is a key future research direction. This involves synthesizing a series of analogues where each substituent (bromo, chloro, methyl, and amino groups) is systematically modified or repositioned to determine its influence on a specific activity.

For example, the amine group can be functionalized to create amides, sulfonamides, or secondary/tertiary amines. The aromatic ring can undergo further substitution. The data from these modifications can then be used to build a comprehensive SAR model. This targeted approach allows for the rational design of derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. Studies on other aniline derivatives have shown that even the position of substituents (ortho, meta, para) can significantly impact properties like lipophilicity, which in turn affects a compound's developability as a drug. mdpi.com

| Position | Existing Group | Potential Modifications | Potential Impact |

|---|---|---|---|

| 1 | -NH2 (Amino) | Alkylation, Acylation, Sulfonylation | Solubility, binding interactions, metabolic stability |

| 2 | -Cl (Chloro) | -F, -Br, -I, -CF3 | Electronic properties, lipophilicity, steric effects |

| 4 | -Br (Bromo) | -F, -Cl, -I, -CN | Reactivity in cross-coupling, electronic effects |

| 6 | -CH3 (Methyl) | -C2H5, -CH(CH3)2 | Steric hindrance, lipophilicity |

Investigation of Catalytic Applications Beyond Traditional Cross-Coupling

While substituted anilines are common starting materials in cross-coupling reactions, there is growing interest in using the unique electronic and steric properties of molecules like this compound in novel catalytic processes. An emerging area is the use of aniline derivatives in C-H functionalization reactions. nih.govresearchgate.net

Versatile catalysts, such as those based on nickel, can enable the step-economical synthesis of complex molecules like indoles through alkyne annulations with anilines. nih.gov This C-H/N-H activation strategy occurs efficiently without metal oxidants and with high selectivity. nih.gov Future research could explore using this compound as a substrate or a ligand in such transformations. The specific substitution pattern on the aniline ring could influence the regioselectivity and efficiency of these catalytic cycles, opening doors to new synthetic methodologies. Furthermore, investigating its role in photoredox and organocatalysis could reveal currently untapped catalytic potential.

Multi-Disciplinary Research Integrating Synthetic Chemistry with Biological and Environmental Sciences

The future of chemical research is increasingly interdisciplinary. For this compound, integrating synthetic chemistry with other scientific fields is crucial for unlocking its full potential.

Chemical Biology: Derivatives of this compound can be designed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to label proteins, track cellular pathways, or identify new drug targets.

Environmental Science: As a halogenated aromatic amine, understanding the environmental fate and potential toxicity of this compound and its byproducts is essential. Research in this area would involve studying its biodegradability, potential for bioaccumulation, and developing methods for its detection and remediation in environmental samples. This ensures that as new applications are developed, the environmental impact is well-understood and mitigated.

Medicinal Chemistry: Collaborative efforts between synthetic chemists and biologists are essential for the development of new therapeutic agents. For example, a recent study reported the synthesis of aniline derivatives with biological activity against heart failure, highlighting the potential of this class of compounds in medicine. ingentaconnect.com By screening libraries derived from this compound, multidisciplinary teams can identify and optimize new lead compounds for various diseases.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Bromo-2-chloro-6-methylaniline, and how can conflicting spectral data be resolved?

- Methodology : Use a combination of / NMR to confirm substitution patterns and halogen positions. IR spectroscopy can identify NH stretching (~3400 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (220.4942 g/mol) . For conflicting data, cross-validate with X-ray crystallography (e.g., SHELXL ) or computational simulations (e.g., DFT to predict vibrational frequencies ).

Q. How can researchers optimize the synthesis of this compound to ensure high purity?

- Methodology : Start with 2-chloro-6-methylaniline (CAS 87-63-8 ) and perform regioselective bromination using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF at 0–5°C). Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water), leveraging its melting point (38–42°C) to monitor purity .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Methodology : Store under inert gas (N/Ar) at 0–6°C to prevent oxidation of the amine group. Monitor for discoloration or precipitate formation. Use TLC or HPLC (C18 column, acetonitrile/water) to detect degradation products. Stability studies under varying pH/temperature can identify optimal storage conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Compare theoretical vs. experimental UV-Vis spectra to validate electron transitions. The compound’s LogP (3.57 ) suggests hydrophobicity, which DFT can correlate with solvent interactions .

Q. What strategies are effective in resolving crystallographic ambiguities for halogen-substituted aniline derivatives like this compound?

- Methodology : Employ single-crystal X-ray diffraction with SHELXL for structure refinement. For poor diffraction, use synchrotron radiation or low-temperature data collection. ORTEP-3 can visualize thermal ellipsoids to assess disorder. Compare bond lengths/angles with similar structures (e.g., 4-Bromo-N-methylaniline, CAS 6911-87-1 ) to identify anomalies.

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given steric hindrance from substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。